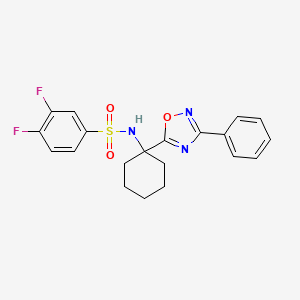
3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a cyclohexyl group, and an oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods. The final step often involves sulfonamide formation through the reaction of an amine with a sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards .
化学反応の分析
Types of Reactions
3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under thermal conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
作用機序
The mechanism by which 3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The oxadiazole moiety may interact with enzymes or receptors, modulating their activity. The fluorinated aromatic rings can enhance the compound’s binding affinity and selectivity towards certain biological targets .
類似化合物との比較
Similar Compounds
3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide: Unique due to its combination of fluorinated aromatic rings and oxadiazole moiety.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its energetic properties and thermal stability.
3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Similar in structure but with different substituents, leading to varied applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated aromatic rings enhance stability and binding affinity, while the oxadiazole moiety provides potential biological activity .
特性
IUPAC Name |
3,4-difluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c21-16-10-9-15(13-17(16)22)29(26,27)25-20(11-5-2-6-12-20)19-23-18(24-28-19)14-7-3-1-4-8-14/h1,3-4,7-10,13,25H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUTZGOSUNOEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2834106.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2834107.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B2834108.png)
![2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2834110.png)
![7-(benzylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2834111.png)
![5,5-dimethyl-3-[(E)-2-[(4-phenoxyphenyl)amino]ethenyl]cyclohex-2-en-1-one](/img/structure/B2834115.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2834118.png)


![4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2834122.png)
![7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2834123.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2834124.png)
![2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2834125.png)
![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2834126.png)
